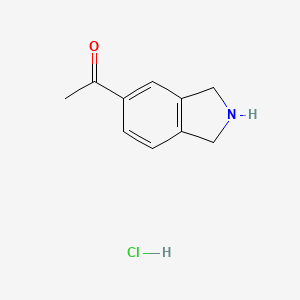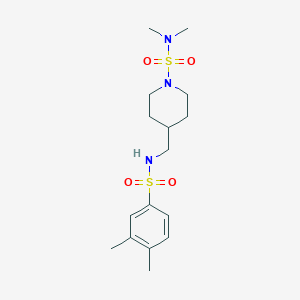![molecular formula C17H19ClN2O3 B2377562 methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate CAS No. 1333850-84-2](/img/structure/B2377562.png)
methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate is a chemical compound with potential applications in scientific research. It is commonly referred to as CIP-FP and is a fluorescent probe that can be used to label proteins and monitor their activity in live cells.
Mechanism of Action
CIP-FP works by covalently binding to a cysteine residue on the protein of interest. The binding of CIP-FP causes a conformational change in the protein, which results in an increase in fluorescence. The fluorescence intensity can be monitored to track the activity of the protein in real-time.
Biochemical and Physiological Effects:
CIP-FP has been shown to have minimal effects on the biochemical and physiological properties of the proteins it labels. It does not affect protein function or stability and does not interfere with cellular processes. CIP-FP has also been shown to have minimal toxicity in live cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of CIP-FP is its ability to label proteins in live cells, allowing for the monitoring of protein activity in real-time. CIP-FP is also highly specific for cysteine residues, which reduces the likelihood of non-specific binding. However, CIP-FP has some limitations, including its relatively high cost and the need for specialized equipment to monitor fluorescence.
Future Directions
There are several future directions for the use of CIP-FP in scientific research. One direction is the development of new probes that can label proteins with different properties, such as different amino acid residues. Another direction is the development of new imaging techniques that can be used to monitor protein activity in live cells with higher resolution and sensitivity. Finally, CIP-FP could be used in the development of new drugs that target specific proteins and their activity.
Synthesis Methods
CIP-FP can be synthesized using a multi-step process. The first step is the synthesis of 1-(1-chloroisoquinolin-3-yl)-propan-2-amine, which involves the reaction of 1-chloroisoquinoline with propan-2-amine. The second step is the synthesis of N-(propan-2-yl)formamide, which involves the reaction of propan-2-amine with formic acid. The final step is the synthesis of CIP-FP, which involves the reaction of 1-(1-chloroisoquinolin-3-yl)-propan-2-amine with N-(propan-2-yl)formamide and methyl 3-bromopropionate.
Scientific Research Applications
CIP-FP is a fluorescent probe that can be used to label proteins and monitor their activity in live cells. It has been used in various scientific research applications, including the study of protein-protein interactions, protein localization, and protein dynamics. CIP-FP has also been used to study the activity of enzymes, such as proteases and kinases.
properties
IUPAC Name |
methyl 3-[(1-chloroisoquinoline-3-carbonyl)-propan-2-ylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-11(2)20(9-8-15(21)23-3)17(22)14-10-12-6-4-5-7-13(12)16(18)19-14/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCWJLCRQQDMJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)OC)C(=O)C1=CC2=CC=CC=C2C(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2377482.png)
![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)


![1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2377487.png)

![N-(1-cyano-1-methylethyl)-2-({[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2377491.png)
![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2377494.png)
![1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2377495.png)

![7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2377499.png)
![1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid](/img/structure/B2377500.png)
![3-(4-ethoxyphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2377501.png)
![N-(4-bromo-2-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2377502.png)